For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Metabolic Pathway of 2-Methylbutyrylcarnitine (B1244155)
This technical guide provides a comprehensive overview of the metabolic pathway of 2-methylbutyrylcarnitine, a short-chain acylcarnitine that serves as a crucial intermediate in amino acid metabolism. This document details its biosynthesis, transport, and physiological roles, presents relevant quantitative data, outlines key experimental protocols for its study, and includes visualizations of the core pathways and workflows.
Introduction to 2-Methylbutyrylcarnitine
2-Methylbutyrylcarnitine is an acylcarnitine that is formed from the esterification of L-carnitine with 2-methylbutyryl-CoA, a key intermediate in the catabolism of the branched-chain amino acid L-isoleucine.[1][2] Acylcarnitines are essential for the transport of acyl-groups from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy.[1][3] As a C5-acylcarnitine, 2-methylbutyrylcarnitine is diagnostically significant; its accumulation in biological fluids can be an indicator of inborn errors of metabolism, such as 2-methylbutyryl-CoA dehydrogenase deficiency (also known as short/branched chain acyl-CoA dehydrogenase deficiency or SBCADD).[2][4] Elevated levels have also been associated with various complex diseases, including type 2 diabetes mellitus, obesity, and cardiovascular conditions, and it has been shown to play a role in exacerbating thrombosis.[1][5][6]
The Metabolic Pathway of 2-Methylbutyrylcarnitine
The metabolism of 2-methylbutyrylcarnitine is intrinsically linked to the degradation pathway of L-isoleucine and the carnitine shuttle system.
Biosynthesis
The synthesis of 2-methylbutyrylcarnitine occurs through the following steps:
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L-Isoleucine Catabolism: The branched-chain amino acid L-isoleucine is catabolized in the mitochondria through a series of enzymatic reactions. A key intermediate in this pathway is 2-methylbutyryl-CoA.[2]
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Enzymatic Esterification: In the presence of elevated 2-methylbutyryl-CoA, the mitochondrial enzyme carnitine acetyltransferase (CrAT) catalyzes the transfer of the 2-methylbutyryl group from coenzyme A (CoA) to L-carnitine, forming 2-methylbutyrylcarnitine and regenerating free CoA.[1] This reaction is reversible and plays a role in buffering the intramitochondrial CoA pool.
The diagram below illustrates the biosynthesis of 2-methylbutyrylcarnitine from L-isoleucine.
Transport
The transport of 2-methylbutyrylcarnitine across the inner mitochondrial membrane is a critical step, facilitated by the carnitine shuttle system.
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Mitochondrial Export: 2-methylbutyrylcarnitine can be transported out of the mitochondrial matrix into the cytoplasm via the carnitine-acylcarnitine translocase (CACT) in exchange for free carnitine.[3][7]
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Cellular Transport: The transport of carnitine and acylcarnitines across the plasma membrane is primarily mediated by the organic cation/carnitine transporter OCTN2 .[8]
The diagram below illustrates the transport of 2-methylbutyrylcarnitine.
Quantitative Data
Quantitative analysis of 2-methylbutyrylcarnitine and related metabolites is essential for understanding its role in health and disease. While specific enzyme kinetic values for CrAT with 2-methylbutyryl-CoA are not widely published, this section outlines the types of data that are critical for research and drug development. Such data are typically acquired using tandem mass spectrometry (MS/MS) based methods.[9][10]
| Parameter | Description | Typical Value Range | Analytical Method | References |
| Plasma Concentration (Healthy) | Basal concentration of 2-methylbutyrylcarnitine in human plasma. | Low (often near detection limit) | LC-MS/MS | [11] |
| Plasma Concentration (SBCADD) | Elevated concentration in individuals with 2-methylbutyryl-CoA dehydrogenase deficiency. | Significantly elevated over baseline | LC-MS/MS | [2] |
| Urinary Excretion | Amount of 2-methylbutyrylcarnitine excreted in urine over 24 hours. | Variable; increases with metabolic stress or disease. | GC-MS, LC-MS/MS | [12] |
| CrAT Km for Acyl-CoAs | Michaelis constant, indicating the substrate concentration at which the enzyme reaches half of its maximum velocity. Specific values for 2-methylbutyryl-CoA are not readily available. | Varies by acyl-CoA substrate | In vitro enzyme assays | [13][14] |
| CrAT Vmax for Acyl-CoAs | Maximum rate of reaction for carnitine acetyltransferase. | Varies by acyl-CoA substrate | In vitro enzyme assays | [13][14] |
| Metabolic Flux Rate | The rate of synthesis or degradation of 2-methylbutyrylcarnitine in a specific tissue or cell type, often determined using stable isotope tracers. | Highly dependent on metabolic state and tissue. | 13C-Metabolic Flux Analysis (MFA) | [15][16] |
Experimental Protocols
The study of 2-methylbutyrylcarnitine metabolism relies on a variety of experimental techniques, from sample analysis to in vivo studies.
Quantification of Acylcarnitines by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acylcarnitines in biological matrices.[3][11]
Objective: To quantify the concentration of 2-methylbutyrylcarnitine in plasma, dried blood spots, or urine.
Methodology:
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Sample Preparation:
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Plasma/Serum: Proteins are precipitated using a solvent like methanol (B129727) or acetonitrile, which often contains isotopically labeled internal standards. The supernatant is collected after centrifugation.
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Dried Blood Spots: A small punch from the blood spot is extracted with a methanol solution containing internal standards.
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Urine: Samples are typically diluted with water and mixed with internal standards.
-
-
Derivatization (Butylation): To improve chromatographic separation and ionization efficiency, acylcarnitines are often derivatized to their butyl esters. This is achieved by heating the sample extract with acidified butanol (e.g., 3N HCl in n-butanol).[10]
-
LC-MS/MS Analysis:
-
Chromatography: The butylated extract is injected into a liquid chromatography system, typically using a C8 or C18 reversed-phase column, to separate different acylcarnitine species.
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Mass Spectrometry: The eluent is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Acylcarnitines are often detected using a precursor ion scan of m/z 85, which is a characteristic fragment of carnitine esters, or by Multiple Reaction Monitoring (MRM) for higher specificity and sensitivity.[10][11]
-
-
Data Analysis: The concentration of 2-methylbutyrylcarnitine is determined by comparing the peak area of the analyte to that of its corresponding stable isotope-labeled internal standard.
The diagram below outlines the general workflow for acylcarnitine analysis.
Metabolic Flux Analysis (MFA)
MFA using stable isotope tracers (e.g., ¹³C-labeled isoleucine) can elucidate the dynamics of 2-methylbutyrylcarnitine synthesis and turnover in living systems.[15][16]
Objective: To determine the rate of 2-methylbutyrylcarnitine production from its precursor, L-isoleucine.
Methodology:
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Cell Culture/Animal Model: Cells are cultured in media containing a ¹³C-labeled tracer (e.g., U-¹³C-isoleucine), or an animal model is administered the labeled tracer.
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Time-Course Sampling: Biological samples (cells, plasma, tissues) are collected at various time points.
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Metabolite Extraction and Analysis: Metabolites are extracted, and the isotopic enrichment in 2-methylbutyrylcarnitine and its precursors is measured by mass spectrometry.
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Computational Modeling: The isotopic labeling data, along with measurements of nutrient uptake and excretion rates, are integrated into a computational model of the metabolic network to calculate intracellular metabolic fluxes.[15][16]
In Vivo Studies in Animal Models
Animal models, such as Apolipoprotein E-deficient (ApoE-/-) mice, are used to investigate the physiological and pathophysiological effects of 2-methylbutyrylcarnitine.[17]
Objective: To determine the effect of elevated 2-methylbutyrylcarnitine on a specific disease process, such as atherosclerosis or thrombosis.
Methodology:
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Animal Model: An appropriate animal model is chosen (e.g., ApoE-/- mice for atherosclerosis studies).[17]
-
Treatment: Animals are administered 2-methylbutyrylcarnitine (e.g., via oral gavage) or a vehicle control over a defined period.[17]
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Monitoring: Body weight, food intake, and relevant physiological parameters are monitored throughout the study.
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Sample Collection: At the end of the study, blood and tissues are collected for analysis.
-
Analysis:
-
Biochemical Analysis: Plasma levels of lipids, inflammatory markers, and metabolites are measured.
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Histological Analysis: Tissues are preserved and sectioned for staining (e.g., Oil Red O for lipid accumulation) to assess disease pathology.[17]
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Gene Expression Analysis: RNA is extracted from tissues to measure the expression of relevant genes via quantitative PCR.
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Conclusion
2-methylbutyrylcarnitine is a metabolite of significant interest at the intersection of amino acid metabolism, mitochondrial function, and disease pathophysiology. A thorough understanding of its metabolic pathway, enabled by advanced analytical techniques like mass spectrometry and metabolic flux analysis, is critical for researchers, scientists, and drug development professionals. This knowledge is fundamental for elucidating its role as a biomarker and its potential as a therapeutic target in a range of metabolic and cardiovascular diseases.
References
- 1. Human Metabolome Database: Showing metabocard for 2-Methylbutyroylcarnitine (HMDB0000378) [hmdb.ca]
- 2. 2-methylbutyryl-CoA dehydrogenase deficiency associated with autism and mental retardation: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 4. 2-Methylbutyroylcarnitine | C12H23NO4 | CID 6426901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Gut microbial co-metabolite 2-methylbutyrylcarnitine exacerbates thrombosis via binding to and activating integrin α2β1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Carnitine: transport and physiological functions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-methylbutyroylcarnitine - MetaboAge [metaboage.info]
- 13. USMLE / COMLEX - Step 1: Enzyme Kinetics | ditki medical & biological sciences [ditki.com]
- 14. teachmephysiology.com [teachmephysiology.com]
- 15. Metabolic Flux Analysis [vanderbilt.edu]
- 16. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The metabolite 2-Methylbutyrylcarnitine does not Promote Atherosclerosis in Apolipoprotein E-Deficient Mice – ScienceOpen [scienceopen.com]
